molecular formula C8H11IN2 B15045583 1-Cyclopentyl-5-iodo-1H-pyrazole

1-Cyclopentyl-5-iodo-1H-pyrazole

Cat. No.: B15045583
M. Wt: 262.09 g/mol
InChI Key: BGXPQOXYYJCKNB-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-iodo-1H-pyrazole (CAS 2226182-23-4) is a valuable iodinated pyrazole building block in organic synthesis and medicinal chemistry research. Its core structure features an iodine atom at the 5-position, which serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules . For instance, this compound can undergo direct C–O coupling with alcohols in CuI-catalyzed reactions to generate 4-alkoxypyrazoles, a class of compounds with noted biological activities . The cyclopentyl group on the nitrogen atom can influence the compound's steric and electronic properties, potentially enhancing its performance in catalysis and its profile in biological assays. Pyrazole scaffolds, in general, are recognized as privileged structures in drug discovery, frequently appearing in compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and anticoagulant activities . As such, 1-Cyclopentyl-5-iodo-1H-pyrazole is a critical intermediate for researchers developing novel active compounds, exploring new catalytic methodologies, and synthesizing pyrazole-fused heterocyclic systems . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

1-cyclopentyl-5-iodopyrazole

InChI

InChI=1S/C8H11IN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

BGXPQOXYYJCKNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 1-Cyclopentyl-5-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth overview of 1-Cyclopentyl-5-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While this specific isomer is less commonly documented than its 4-iodo counterpart, this guide will illuminate its synthesis, physicochemical properties, and strategic applications, particularly for researchers and scientists in the pharmaceutical industry.

Introduction and Chemical Identity

1-Cyclopentyl-5-iodo-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals due to their diverse biological activities.[1][2] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms and is present in a variety of FDA-approved drugs.[3][4] The introduction of an iodine atom at the C5 position provides a versatile handle for further molecular elaboration through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates.[5][6]

Physicochemical Properties

The physicochemical properties of 1-Cyclopentyl-5-iodo-1H-pyrazole are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The following table summarizes key properties, with some values estimated based on structurally similar compounds.

PropertyValue (Estimated/Comparative)Notes
Molecular Formula C₈H₁₁IN₂
Molecular Weight 262.09 g/mol
Appearance Likely an off-white to pale yellow solid or liquidBased on general observations of similar iodo-pyrazoles.[8]
Solubility Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)General solubility profile for pyrazole derivatives.
Reactivity The C-I bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira).This is the primary feature for its utility in synthetic chemistry.[5][6]

Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole: A Regioselective Approach

The synthesis of 5-iodopyrazoles requires a regioselective iodination strategy to avoid the formation of the often more sterically accessible 4-iodo isomer. The most effective method for achieving exclusive C5 iodination involves the deprotonation of the C5 position with a strong base, followed by quenching with an iodine source.[5][6][9]

Experimental Protocol: Regioselective Synthesis

This protocol describes a general method for the synthesis of 1-substituted-5-iodopyrazoles, adapted from established procedures for the C5-lithiation and subsequent iodination of pyrazole derivatives.[5][9]

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole (Precursor)

The precursor can be synthesized via the condensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound, a common method for pyrazole formation.[10]

Step 2: Regioselective Iodination at the C5 Position

  • Materials:

    • 1-Cyclopentyl-1H-pyrazole

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Iodine (I₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Cyclopentyl-1H-pyrazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.3 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

    • Stir the mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.[5][9]

    • In a separate flask, dissolve iodine (1.4 equivalents) in anhydrous THF.

    • Add the iodine solution to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Cyclopentyl-5-iodo-1H-pyrazole.

Synthesis Workflow Diagram

G cluster_0 Regioselective Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole start 1-Cyclopentyl-1H-pyrazole in Anhydrous THF step1 Cool to -78 °C start->step1 Inert Atmosphere step2 Add n-BuLi (1.3 eq) step1->step2 step3 Formation of Lithium Pyrazolide step2->step3 Deprotonation at C5 step4 Add Iodine (I₂) Solution step3->step4 Electrophilic Quench step5 Warm to Room Temperature step4->step5 step6 Aqueous Workup (NH₄Cl, Na₂S₂O₃) step5->step6 end_product Purified 1-Cyclopentyl-5-iodo-1H-pyrazole step6->end_product Extraction & Chromatography

Caption: Workflow for the regioselective synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole.

Applications in Medicinal Chemistry and Drug Discovery

Iodinated pyrazoles are highly valuable in drug discovery as they serve as versatile scaffolds for creating libraries of novel compounds through various metal-catalyzed cross-coupling reactions.[8] The pyrazole nucleus itself is a privileged structure, appearing in drugs with a wide range of therapeutic applications.[2][11]

Role as a Synthetic Intermediate

The primary application of 1-Cyclopentyl-5-iodo-1H-pyrazole is as a key intermediate for the synthesis of more complex molecules, particularly through Suzuki-Miyaura and Sonogashira cross-coupling reactions.[5][6] These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at the C5 position, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of pyrazole have demonstrated a wide array of biological activities, including but not limited to:

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[2]

  • Anticancer Agents: Pyrazole derivatives have been developed as kinase inhibitors for cancer therapy.

  • Antimicrobial and Antiviral Agents: The pyrazole scaffold has been incorporated into compounds with potent antimicrobial and antiviral properties.[2]

The synthesis of novel derivatives from 1-Cyclopentyl-5-iodo-1H-pyrazole can lead to the discovery of new drug candidates in these and other therapeutic areas.

Logical Relationship Diagram

G cluster_1 Drug Discovery Pathway start 1-Cyclopentyl-5-iodo-1H-pyrazole coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Versatile Handle library Diverse Library of Substituted Pyrazoles coupling->library Molecular Elaboration screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead SAR Studies candidate Drug Candidate lead->candidate

Caption: The role of 1-Cyclopentyl-5-iodo-1H-pyrazole in a typical drug discovery workflow.

Safety and Handling

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) Toxic in contact with skin.Wear protective gloves and clothing.
Skin Irritation Causes skin irritation.Avoid contact with skin.
Eye Damage Causes serious eye damage.Wear eye and face protection.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Do not breathe dust/fume/gas/mist/vapors/spray.

First Aid Measures:

  • If inhaled: Move to fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist.

  • If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid the generation and inhalation of dust.

  • Keep the container tightly closed in a dry place.

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

1-Cyclopentyl-5-iodo-1H-pyrazole is a valuable, albeit less common, building block for the synthesis of novel chemical entities in drug discovery. Its strategic importance lies in the regioselective placement of the iodine atom at the C5 position, which serves as a versatile point for molecular diversification. While specific experimental data for this isomer is sparse, established synthetic protocols for 5-iodination of pyrazoles provide a clear path to its preparation. The broad spectrum of biological activities associated with the pyrazole scaffold underscores the potential of derivatives of 1-Cyclopentyl-5-iodo-1H-pyrazole in the development of new therapeutic agents. Researchers working with this and similar compounds should adhere to strict safety protocols due to the potential hazards associated with this class of molecules.

References

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.). Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]

  • CAS 1194377-14-4 | 1-Cyclopentyl-4-iodo-1H-pyrazole. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

  • MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. (2026). Capot Chemical. Retrieved from [Link]

  • 1-cyclopentyl-4-iodo-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

  • CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- - Related Substances. (2025). EPA. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

Sources

Technical Deep Dive: Regiocontrol and Characterization of 1-Cyclopentyl-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between 1-cyclopentyl-4-iodo-1H-pyrazole and 1-cyclopentyl-5-iodo-1H-pyrazole .

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold.[1][2] However, the introduction of substituents—specifically iodine—at the C4 versus C5 position fundamentally alters the molecule's electronic vector, steric profile, and reactivity in downstream cross-coupling reactions.

  • The 4-Iodo Isomer: The product of thermodynamic and kinetic control via Electrophilic Aromatic Substitution (

    
    ). It is the standard building block for extending the pyrazole chain linearly.
    
  • The 5-Iodo Isomer: The product of Directed ortho-Metalation (DoM). It is sterically congested and often requires specific cryogenic protocols to synthesize. It is critical for inducing backbone curvature in drug candidates (e.g., mimicking

    
    -turns).
    

Structural & Electronic Analysis

The pyrazole nucleus contains two nitrogen atoms:


 (pyrrole-like, substituted with cyclopentyl) and 

(pyridine-like).
Feature1-Cyclopentyl-4-iodo-1H-pyrazole1-Cyclopentyl-5-iodo-1H-pyrazole
Symmetry

plane (approximate)
Asymmetric
Steric Environment Iodine is remote from the

-cyclopentyl group.
Iodine is proximal to the

-cyclopentyl group (Steric Clash).
Electronic Vector Dipole aligned through the

axis.
Dipole distorted; Iodine lone pairs interact with

.
Proton Signals Possesses H3 and H5 .Possesses H3 and H4 .
The "Steric Clash" Consequence

In the 5-iodo isomer, the iodine atom (Van der Waals radius ~1.98 Å) resides immediately adjacent to the bulky cyclopentyl group. This proximity forces the cyclopentyl ring to twist out of the optimal plane, often impacting the chemical shift of the methine proton in NMR and reducing the rate of oxidative addition in Suzuki couplings compared to the 4-iodo analog.

Synthetic Pathways: Divergent Regiocontrol

The synthesis of these isomers requires two completely opposing mechanistic strategies.

Route A: Electrophilic Aromatic Substitution (Favors C4)

The pyrazole ring is


-excessive. The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C4. Therefore, treating 1-cyclopentylpyrazole with electrophilic iodine sources (NIS, 

, or

) exclusively yields the 4-iodo isomer.
Route B: Directed ortho-Metalation (Favors C5)

The C5 proton is the most acidic (


 ~35-40) due to the inductive electron-withdrawing effect of the adjacent 

. Strong bases (n-BuLi) coordinate to

and deprotonate C5 selectively. Quenching this lithio-species with iodine yields the 5-iodo isomer.[2][3]
Visualization: Synthetic Decision Tree

SynthesisPath Start Starting Material: 1-Cyclopentyl-1H-pyrazole ReagentA Reagent: NIS or I2/CAN (Electrophilic Source) Start->ReagentA Route A ReagentB Reagent: n-BuLi (-78°C) then I2 (Quench) Start->ReagentB Route B MechanismA Mechanism: SEAr (HOMO control at C4) ReagentA->MechanismA Product4 Product: 1-Cyclopentyl-4-iodo-1H-pyrazole MechanismA->Product4 MechanismB Mechanism: DoM (Acidity/Coordination control at C5) ReagentB->MechanismB Product5 Product: 1-Cyclopentyl-5-iodo-1H-pyrazole MechanismB->Product5

Figure 1: Divergent synthetic pathways.[3] Route A exploits electronic density (C4), while Route B exploits proton acidity (C5).

Analytical Differentiation (The Proof)

Misidentification of these isomers is a common error in literature. 1D


 NMR alone can be ambiguous if you do not have both isomers for comparison. NOESY (Nuclear Overhauser Effect Spectroscopy)  is the gold standard for structural assignment.
1H NMR Diagnostic Signals[4][5]
  • 4-Iodo Isomer: Retains the H5 proton. In 1-substituted pyrazoles, H5 is typically deshielded (downfield,

    
     7.5–8.0 ppm) compared to H3 (
    
    
    
    7.4–7.6 ppm) due to the adjacent nitrogen.
  • 5-Iodo Isomer: Retains the H4 proton. H4 is significantly shielded (upfield,

    
     6.3–6.6 ppm) compared to H3/H5.
    
NOESY Logic

The spatial proximity of the Cyclopentyl methine proton to the pyrazole ring protons is the definitive test.

  • Scenario 1 (4-Iodo): The Cyclopentyl group is attached to N1. The H5 proton is attached to C5.[2] They are neighbors. Result: Strong NOE correlation.

  • Scenario 2 (5-Iodo): The Cyclopentyl group is attached to N1. The C5 position is occupied by Iodine.[2][4] The H4 proton is too far away. Result: NO NOE correlation between Cyclopentyl and ring protons.

Visualization: NOESY Interaction Map

NOESY_Logic cluster_4iodo 4-Iodo Isomer (H5 Present) cluster_5iodo 5-Iodo Isomer (H5 Absent) Cp1 N1-Cyclopentyl (Methine H) H5 C5-Proton (Downfield) Cp1->H5 STRONG NOE (Diagnostic) Cp2 N1-Cyclopentyl (Methine H) Iodine C5-Iodine (Silent) Cp2->Iodine No Proton H4 C4-Proton (Upfield) Cp2->H4 No NOE (Too Distant)

Figure 2: NOESY correlation logic. The presence of an interaction between the N-substituent and the ring proton confirms the 4-iodo regioisomer.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole

Based on standard electrophilic iodination methodologies [1, 2].

  • Setup: Charge a round-bottom flask with 1-cyclopentyl-1H-pyrazole (1.0 equiv) and acetonitrile (0.5 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion. Alternatively, use

    
     (0.6 equiv) and Ceric Ammonium Nitrate (CAN) (0.6 equiv) for oxidative iodination.[2]
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The 4-iodo product usually has a slightly higher Rf than the starting material.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

    • Yield Expectation: 85–95%.

Protocol B: Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole

Based on Directed ortho-Metalation (DoM) methodologies [3, 4].

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add 1-cyclopentyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent halogen dance or ring opening.

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Note: The solution often turns yellow/orange. Stir at -78°C for 30–60 minutes to ensure complete deprotonation at C5.

  • Quench: Add a solution of Iodine (

    
    ) (1.2 equiv) in anhydrous THF dropwise.
    
  • Warming: Allow the mixture to warm to room temperature slowly over 2 hours.

  • Workup: Quench with saturated

    
     followed by 
    
    
    
    .
  • Purification: Silica gel chromatography.

    • Warning: The 5-iodo isomer is often less stable on silica than the 4-iodo isomer. Use a gradient of Hexane/EtOAc.

    • Yield Expectation: 60–80%.

References

  • Vedsø, P., et al. (2025).[2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry. [Link]

  • Aggarwal, V. K., et al. (2009). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters. [Link]

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole scaffolds are of significant interest in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The solubility of any given compound is a critical physicochemical parameter that dictates its suitability for various applications, from synthetic reaction conditions to formulation for biological screening. Poor solubility can be a major impediment in drug discovery, affecting absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, therapeutic efficacy.[2]

1-Cyclopentyl-5-iodo-1H-pyrazole, with its distinct substitution pattern, presents a unique solubility profile. The cyclopentyl group introduces lipophilicity, while the pyrazole ring itself possesses a degree of polarity and the capacity for hydrogen bonding. The iodo-substituent further influences the molecule's properties through its size, polarizability, and potential for halogen bonding. Understanding the interplay of these structural features is key to predicting and manipulating its solubility.

Predicted Solubility Profile of 1-Cyclopentyl-5-iodo-1H-pyrazole

Based on the general principles of solubility and data for analogous structures, a qualitative prediction of the solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole in various solvents can be made.

Solubility in Dimethyl Sulfoxide (DMSO)

Prediction: High solubility.

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Pyrazole derivatives, in general, exhibit good solubility in DMSO.[3] The polarity of the pyrazole ring and the potential for dipole-dipole interactions with DMSO molecules suggest that 1-Cyclopentyl-5-iodo-1H-pyrazole will be readily soluble in this solvent. This makes DMSO an excellent choice for preparing stock solutions for high-throughput screening and other in vitro assays.

Solubility in Common Organic Solvents

The solubility in other organic solvents will be governed by the principle of "like dissolves like." The table below provides a predicted qualitative solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateSimilar to DMSO, these solvents can effectively solvate the polar pyrazole core.
Polar Protic Methanol, EthanolModerateThe ability to act as hydrogen bond donors and acceptors allows for interaction with the pyrazole nitrogens. However, the lipophilic cyclopentyl and iodo groups may limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving many organic compounds. The overall polarity of the target molecule should be compatible.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowThe lower polarity of ethers may result in reduced solubility compared to more polar solvents.
Aromatic Toluene, BenzeneLowThe non-polar nature of these solvents is less compatible with the polar pyrazole ring.
Alkanes Hexane, HeptaneVery LowThe significant difference in polarity between the solute and the solvent will likely result in very poor solubility.

Experimental Determination of Solubility

Given the absence of published experimental data, it is crucial for researchers to determine the solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole empirically. The two primary methods for this are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.[4]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering as the compound precipitates.[5]

Materials:

  • 1-Cyclopentyl-5-iodo-1H-pyrazole

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates (clear bottom)

  • Nephelometer (plate reader with light-scattering capabilities)

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve 1-Cyclopentyl-5-iodo-1H-pyrazole in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: In the microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilutions in DMSO A->B C Add PBS to Microplate B->C D Incubate (1-2h) C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Point E->F

Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[6][7][8]

This protocol describes the traditional and reliable shake-flask method.[9]

Materials:

  • 1-Cyclopentyl-5-iodo-1H-pyrazole (solid)

  • Selected solvents (DMSO, ethanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-Cyclopentyl-5-iodo-1H-pyrazole to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Prepare a calibration curve of the compound using known concentrations. Dilute the supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Thermodynamic_Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate on Shaker (24-48h) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Quantify by HPLC or LC-MS/MS D->E F Determine Equilibrium Solubility E->F

Workflow for Thermodynamic Solubility (Shake-Flask) Assay.

Factors Influencing the Solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole

Several factors can influence the solubility of this compound:

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

  • pH (for aqueous solutions): The pyrazole ring is weakly basic. In acidic solutions, the nitrogen atoms can be protonated, which may increase aqueous solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the solid can have different solubilities. It is important to characterize the solid form being used.

Conclusion

While direct experimental solubility data for 1-Cyclopentyl-5-iodo-1H-pyrazole is currently unavailable, a strong predictive framework based on its chemical structure and the known behavior of related pyrazole derivatives can be established. This guide has provided a detailed theoretical assessment of its expected solubility in DMSO and a range of common organic solvents. More importantly, it has outlined robust, step-by-step experimental protocols for the determination of both kinetic and thermodynamic solubility. By following these methodologies, researchers can obtain the reliable and accurate solubility data necessary to advance their research and development efforts with this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[5]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[6]

  • PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde. Retrieved from PubChemLite website.[10]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[7]

  • Alonso, J., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.[2]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[9]

  • Panda, S. S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from EPA CompTox Chemicals Dashboard.[11]

  • Shayan, E., & Ghavami, R. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[8]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from BMG LABTECH website.[4]

  • Vasan, S., et al. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.[12]

  • Google Patents. (n.d.). WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors. Retrieved from Google Patents.[13]

  • Singh, R., et al. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC.[14]

  • PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from PubChemLite website.[15]

  • Brusq, J.-M., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC.[16]

  • PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-5-carboxylic acid. Retrieved from PubChemLite website.[17]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal.[18]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopentyl-1H-pyrazole. Retrieved from PubChem.[1]

  • MilliporeSigma. (n.d.). Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate. Retrieved from MilliporeSigma website.

  • dos Santos, F. G., et al. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI.[19]

  • Behalo, M. S., et al. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.[20]

  • Ríos, M.-C., & Portilla, J. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[21]

  • Googleapis.com. (2000, September 22). United States Patent. Retrieved from Googleapis.com.[22]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- - Related Substances. Retrieved from EPA CompTox Chemicals Dashboard.[23]

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from BenchChem website.[3]

Sources

Methodological & Application

Technical Note: Regioselective Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective synthesis of 1-cyclopentyl-5-iodo-1H-pyrazole presents a classic challenge in heterocyclic chemistry: distinguishing the C-5 and C-4 positions. While electrophilic aromatic substitution (EAS) of pyrazoles typically favors the C-4 position due to electronic density, access to the C-5 iodinated congener requires a directed lithiation strategy .

This Application Note details a robust, two-phase protocol for generating the target molecule from commercially available pyrazole. By utilizing the coordination-directing ability of the N-2 nitrogen, we achieve exclusive C-5 regioselectivity, avoiding the inseparable regioisomeric mixtures often seen with other methods. This intermediate is a critical building block for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors (e.g., JAK, LRRK2, and RET inhibitors).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases to ensure regiocontrol. Attempting to alkylate a pre-iodinated pyrazole (e.g., 3-iodopyrazole) results in a mixture of 1-cyclopentyl-3-iodo and 1-cyclopentyl-5-iodo isomers due to annular tautomerism. Therefore, the N-substituent must be installed first to lock the tautomer and provide the necessary directing group for the subsequent lithiation.

RetroSynthesis cluster_logic Strategic Rationale Target 1-Cyclopentyl-5-iodo-1H-pyrazole (Target) Intermediate 1-Cyclopentyl-1H-pyrazole (Key Precursor) Target->Intermediate Phase 2: Directed Lithiation (C-5) (n-BuLi / I2) Start 1H-Pyrazole (Starting Material) Intermediate->Start Phase 1: N-Alkylation (Cp-Br / Base) Note1 Direct Iodination of Pyrazole yields C-4 isomer (Undesired) Note2 Alkylation of 3-Iodopyrazole yields regioisomeric mixture

Figure 1: Retrosynthetic strategy prioritizing N-alkylation prior to C-functionalization to ensure regiochemical fidelity.

Phase 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

Objective: Efficient N-alkylation of pyrazole. Challenge: Pyrazole is a weak acid (


); efficient deprotonation is required to prevent poly-alkylation or low conversion.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
1H-Pyrazole 1.0Starting Material
Cyclopentyl Bromide 1.2Electrophile
Cesium Carbonate (

)
2.0Base (Promotes solubility)
Acetonitrile (MeCN) -Solvent (Polar Aprotic)
DMF (Alternative)-Solvent (Higher boiling point)
Protocol 1.1: N-Alkylation
  • Setup: Charge a dry round-bottom flask with 1H-Pyrazole (10.0 g, 147 mmol) and

    
      (95.8 g, 294 mmol) in anhydrous MeCN  (150 mL).
    
    • Note:

      
       is preferred over 
      
      
      
      for secondary halides like cyclopentyl bromide due to the "cesium effect" enhancing nucleophilicity.
  • Addition: Add Cyclopentyl bromide (19.0 mL, 176 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the slurry to reflux (80–82 °C) for 12–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LCMS. Pyrazole should be consumed.

  • Workup:

    • Cool to room temperature.[4][6][7] Filter off the inorganic solids (

      
      , excess carbonate) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in EtOAc (200 mL) and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via vacuum distillation (bp ~80°C at 10 mmHg) or flash chromatography (0-20% EtOAc in Hexanes).
    
    • Yield Target: 85–92% (Clear, colorless oil).

Phase 2: Regioselective C-5 Iodination

Objective: Selective installation of iodine at C-5.[5][8] Mechanism: The N-2 nitrogen lone pair coordinates with Lithium, directing the base to deprotonate the C-5 proton (Complex Induced Proximity Effect - CIPE). The resulting 5-lithio species is thermodynamically stable at low temperatures but can rearrange if warmed.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
1-Cyclopentyl-1H-pyrazole 1.0Substrate
n-Butyllithium (2.5M in hexanes) 1.1–1.2Lithiating Agent
Iodine (

)
1.2–1.3Electrophile
THF (Anhydrous) -Solvent
Sat.

(aq)
-Quench (Removes excess

)
Protocol 2.1: Directed Lithiation & Quench
  • Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Dissolve 1-Cyclopentyl-1H-pyrazole (5.0 g, 36.7 mmol) in anhydrous THF (50 mL).

  • Lithiation (Critical Step):

    • Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

    • Add n-BuLi (17.6 mL, 44.0 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Observation: The solution may turn pale yellow.

    • Stir: Maintain at -78 °C for 45–60 minutes . This ensures complete formation of the 5-lithio species.

  • Iodination:

    • Dissolve Iodine (

      
      )  (11.2 g, 44.0 mmol) in anhydrous THF (20 mL) in a separate vial.
      
    • Add the Iodine solution dropwise to the lithiated pyrazole mixture at -78 °C.

    • Color Change: The reaction will transition from yellow to dark brown/purple.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (Sodium Thiosulfate)  (50 mL) while stirring vigorously.
      
    • Endpoint: The dark iodine color should vanish, leaving a biphasic yellow/orange mixture.

    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • The crude product often contains traces of starting material. Purify via silica gel chromatography (Gradient: 0

      
       10% EtOAc in Hexanes).
      
    • Target Product: 1-Cyclopentyl-5-iodo-1H-pyrazole.

    • Yield Target: 75–85% (White to off-white solid/oil).

Mechanistic Visualization

The success of this protocol relies on the specific coordination of the lithium species.

Mechanism cluster_regio Regioselectivity Control Substrate 1-Cyclopentyl Pyrazole Coordination Pre-Lithiation Complex (Li...N-2) Substrate->Coordination n-BuLi Coordination Lithiated 5-Lithio Species Coordination->Lithiated Deprotonation (CIPE) Product 1-Cyclopentyl 5-iodo-pyrazole Lithiated->Product Electrophilic Quench (I2) Desc N-2 lone pair directs Li to C-5. C-4 is electronically richer but kinetically inaccessible here.

Figure 2: Mechanistic pathway highlighting the Complex Induced Proximity Effect (CIPE) responsible for C-5 selectivity.

Analytical Validation

To confirm the regiochemistry (5-iodo vs 4-iodo),


 NMR is the primary tool.
Position1-Cyclopentyl-1H-pyrazole (

ppm)
1-Cyclopentyl-5-iodo-1H-pyrazole (

ppm)
Diagnostic Change
H-3 ~7.50 (d)~7.60 (d)Shifted slightly downfield.
H-4 ~6.25 (t/dd)~6.45 (d)Coupling simplifies (loss of H-5 coupling).
H-5 ~7.40 (d)ABSENT Disappearance of signal confirms C-5 sub.
N-CH ~4.70 (m)~4.80 (m)Cyclopentyl methine proton.

Key QC Check: If you observe a singlet at


 7.8–8.0 ppm, you likely have the 4-iodo  isomer (formed via direct electrophilic iodination or rearrangement). The 5-iodo  isomer typically shows two doublets (H-3 and H-4) with a coupling constant of 

.

Troubleshooting & Optimization

  • Problem: Low yield in Lithiation step.

    • Root Cause:[6][7][8] Wet THF or air exposure. n-BuLi is destroyed before deprotonating the pyrazole.

    • Solution: Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

  • Problem: Presence of starting material after quench.

    • Root Cause:[6][7][8] Incomplete deprotonation time.

    • Solution: Extend the -78 °C stir time to 90 minutes. Do not warm up before adding iodine.

  • Problem: Formation of 3,5-diiodo byproduct.

    • Root Cause:[6][7][8] Excess n-BuLi (> 2.0 equiv) causing dilithiation.

    • Solution: Strictly control stoichiometry (1.1 equiv n-BuLi max).

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source:Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.
    • URL:[Link]

  • General Synthesis of 1-Alkyl-5-iodopyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source:RSC Advances, 2013, 3, 2249-2256.
    • URL:[Link]

  • Application in Kinase Inhibitor Synthesis (Patent)
  • Mechanistic Insight (CIPE)

    • Title: Complex Induced Proximity Effects and Dipole-Stabilized Carbanions.
    • Source:Accounts of Chemical Research, 1982, 15, 10, 306–312.
    • URL:[Link]

Sources

Suzuki-Miyaura cross-coupling conditions for 1-Cyclopentyl-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 1-Cyclopentyl-5-iodo-1H-pyrazole

Executive Summary

The cross-coupling of 1-Cyclopentyl-5-iodo-1H-pyrazole presents a unique set of synthetic challenges distinguishable from its C3- or C4-substituted analogs. Unlike the relatively accessible C4 position, the C5 position is sterically compromised by the adjacent N1-cyclopentyl group and electronically deactivated by the proximity to the nitrogen lone pair.

This guide outlines a robust protocol designed to mitigate two primary failure modes: reductive deiodination (homocoupling/reduction) and protodeboronation of the coupling partner. By utilizing a high-activity precatalyst system (Buchwald G2 or dppf-complexes) combined with a phosphate buffering system, researchers can achieve high yields (>85%) while suppressing common side reactions.

Scientific Foundation & Mechanistic Insight

The "Ortho-Like" Steric Challenge

The 1-cyclopentyl group is a secondary alkyl substituent with significant steric bulk. In a 5-iodo-pyrazole system, this group exerts a steric influence analogous to an ortho-substituent on a phenyl ring.

  • Impact on Oxidative Addition: While the C-I bond is weak (facilitating oxidative addition), the bulky N1-group hinders the approach of the palladium species.

  • Impact on Transmetallation: This is the rate-determining bottleneck. The incoming boronate species must approach the Pd-center, which is crowded by the N1-cyclopentyl group.

  • Catalyst Poisoning: The N2-nitrogen of the pyrazole is a competent ligand (Lewis base) that can coordinate to electrophilic Pd(II) species, effectively removing active catalyst from the cycle.

Pathway Visualization

The following diagram illustrates the competing pathways and the steric clash point.

SuzukiMechanism Start 1-Cyclopentyl-5-iodo-1H-pyrazole OxAdd Oxidative Addition (Pd-Ar-I species) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L Pd0->OxAdd StericClash CRITICAL STEP: Transmetallation (Steric Clash with N1-Cyclopentyl) OxAdd->StericClash + Ar-B(OH)2 / Base Deiodination Side Path A: Reductive Deiodination (H-Source) OxAdd->Deiodination Slow Transmetallation Poisoning Side Path B: Pd-N Coordination (Catalyst Arrest) OxAdd->Poisoning N2-Coordination RedElim Reductive Elimination StericClash->RedElim RedElim->Pd0 Regeneration Product C5-Arylated Product RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical transmetallation bottleneck caused by N1-sterics.

Optimization Strategy

To overcome the barriers identified above, the reaction conditions must be tuned for high turnover frequency (TOF) to outcompete deiodination.

Catalyst Selection
  • Standard (Baseline): Pd(dppf)Cl2·DCM. The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, crucial for sterically crowded systems.

  • Advanced (Recommended): XPhos-Pd-G2 or SPhos-Pd-G2. These Buchwald precatalysts generate a monoligated Pd(0) species. The bulky biaryl phosphine ligand (XPhos/SPhos) prevents catalyst aggregation and facilitates oxidative addition into the hindered C5-I bond.

Base & Solvent Effects
  • Base: Avoid strong bases like NaOH or KOtBu if possible, as they promote dehalogenation. K3PO4 (Tripotassium phosphate) is the gold standard here; its buffering capacity minimizes protodeboronation of the boronic acid partner.

  • Solvent: A biphasic system (Dioxane/Water) is essential. The water creates a distinct phase for the inorganic byproducts and facilitates the solubility of the base, while the dioxane solubilizes the lipophilic pyrazole.

Detailed Experimental Protocol

Protocol A: The "Workhorse" Condition (Cost-Effective)

Best for coupling with simple aryl boronic acids.

Reagents:

  • 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[2]

  • Concentration: 0.1 M – 0.2 M

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the pyrazole substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane via syringe, followed by the aqueous K2CO3 solution.

  • Heat: Place in a pre-heated block at 90 °C . Vigorous stirring (≥800 rpm) is critical for biphasic mixtures.

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, raise temperature to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1]

Protocol B: The "High-Fidelity" Condition (Recommended)

Best for sterically hindered partners or valuable intermediates.

Reagents:

  • 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)[1]

  • Catalyst: XPhos-Pd-G2 (2–3 mol%)

  • Base: K3PO4 (3.0 equiv, solid or 0.5M aq)

  • Solvent: THF : Water (4:1 ratio) or Toluene : Water (10:1)

  • Temperature: 60 °C – 80 °C

Step-by-Step:

  • Preparation: Add Pyrazole (1.0 eq), Boronate (1.3 eq), XPhos-Pd-G2 (0.02 eq), and solid K3PO4 (3.0 eq) to a microwave vial.

  • Cycle: Cap and evacuate/backfill with Argon (3x).

  • Solvation: Add degassed THF/Water mixture.

  • Reaction: Heat at 60 °C for 4–16 hours. The lower temperature preserves sensitive functional groups while the highly active catalyst drives the reaction.

  • Validation: Filter a small aliquot through Celite for HPLC analysis. Look for the disappearance of the starting iodide (Rt ~ X min) and formation of product.

Troubleshooting & Optimization Guide

If the reaction fails, use the following decision tree to diagnose the issue.

OptimizationTree Issue Reaction Failure Mode StartRemains Starting Material Remains Issue->StartRemains Deiodo De-iodinated Byproduct Issue->Deiodo Proto Boronic Acid Consumed (Protodeboronation) Issue->Proto Sol1 Increase Temp to 100°C Switch to DMF/H2O StartRemains->Sol1 Catalyst inactive Sol2 Switch Catalyst to Pd-PEPPSI-IPr or XPhos-Pd-G2 Deiodo->Sol2 Slow Transmetallation Sol3 Switch Solvent to Anhydrous Dioxane Use CsF as Base Proto->Sol3 Base too strong/wet

Figure 2: Troubleshooting logic flow for common Suzuki coupling failures.

Data Summary: Solvent/Base Screening (Representative)
EntryCatalystBaseSolventTemp (°C)Yield (%)Note
1Pd(PPh3)4Na2CO3DME/H2O8045%Significant deiodination observed.[1]
2Pd(dppf)Cl2K2CO3Dioxane/H2O9078%Good baseline; some remaining SM.
3XPhos-Pd-G2 K3PO4 THF/H2O 60 92% Optimal. Clean conversion.
4Pd2(dba)3/SPhosCs2CO3Toluene10088%Effective for very bulky partners.

Safety & Handling

  • Iodopyrazoles: Potentially light-sensitive. Store in amber vials.

  • Palladium Residues: Scavenge metal residues using SiliaMetS® Thiol or equivalent scavengers during workup to meet pharmaceutical purity standards (<10 ppm Pd).

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Suzuki-Miyaura Cross-Coupling of Halogen

    • Source: The Journal of Organic Chemistry (ACS Publications)[3]

    • Relevance: Establishes the hierarchy of reactivity (I < Br/Cl for stability, but I > Br for oxidative addition)
    • URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (PMC) / PMC5548443
    • Relevance: Provides protocols for overcoming catalyst poisoning by azole nitrogens using phosph
    • URL:[Link]

  • Application Notes for Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Source: Benchchem Application Protocols Relevance: Closest structural analog protocol demonstrating the viability of dppf-based catalysts for alkyl-substituted iodopyrazoles.
  • Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates.

Sources

Advanced Sonogashira Cross-Coupling Strategies for 5-Iodopyrazoles: Protocols for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. While the palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with aryl halides is a well-established sp²–sp carbon-carbon bond-forming reaction, achieving this transformation at the C5 position of the pyrazole ring presents unique mechanistic hurdles. Unprotected or electron-rich 5-iodopyrazoles frequently resist oxidative addition or undergo problematic side reactions. This application note provides a deep dive into the causality behind these challenges and offers self-validating, step-by-step protocols for successfully coupling 5-iodopyrazoles with terminal alkynes.

Mechanistic Insights & Causality: The C5-Position Challenge

The reactivity of iodopyrazoles in palladium-catalyzed cross-coupling reactions is highly position-dependent. Generally, the 4-position is the most reactive, while the 3- and 5-positions are electronically deactivated due to the adjacent electronegative nitrogen atoms.

When attempting a Sonogashira coupling with 5-iodopyrazoles, researchers frequently encounter two major failure modes:

  • Catalyst Poisoning: If the N1 position is unprotected, the free pyrazole nitrogen can coordinate strongly to the palladium center, displacing the phosphine ligands and halting the catalytic cycle.

  • Reductive Deiodination & Homocoupling: The Pd/Cu-catalyzed cross-coupling of iodopyrazoles with alk-1-ynes bearing electron-releasing substituents can be unsuitable for unactivated 5-iodopyrazoles. In these cases, the starting materials remain unreactive, or reductive deiodination occurs, accompanied by Glaser homocoupling of the alkyne component 1.

The Solution: To facilitate the rate-limiting oxidative addition step, the C5-I bond must be weakened. This is achieved by introducing Electron-Withdrawing Groups (EWGs). For instance, incorporating a trifluoromethyl (-CF₃) group at the C3 position significantly activates the pyrazole core, enabling smooth coupling with phenylacetylene 2. Alternatively, utilizing a 4-carboxylic acid substituent allows for an elegant tandem coupling-cyclization sequence [[3]](). For highly conjugated systems, a "diacetylene zipper" sequence can be employed to isomerize internal diynes to terminal isomers prior to coupling 4.

CatalyticCycle A Pd(0)L2 Active Catalyst B Oxidative Addition (5-Iodopyrazole) A->B + Pyrazole-I C Transmetalation (Copper Acetylide) B->C + Cu-C≡C-R - CuI D Reductive Elimination (5-Alkynylpyrazole) C->D D->A - Product

Caption: Sonogashira coupling catalytic cycle for 5-iodopyrazoles.

Quantitative Data Summary

The table below summarizes validated conditions for coupling various 5-iodopyrazoles, highlighting the necessity of specific catalyst systems and electronic activation.

SubstrateAlkyneCatalyst SystemBase / SolventYield (%)Ref.
1-Aryl-3-CF₃-5-iodopyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF85–90%2
5-Iodopyrazole-4-carboxylic acid Terminal AlkynesPd/C / CuIEt₃N / H₂O75–82%3
N-Methyl-5-iodopyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamine65–85%1
5-Chloro-4-iodopyrazole *PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF70–85%5

*Included for regioselectivity comparison; the 4-position generally couples under milder conditions than the 5-position.

Workflow: Selecting the Optimal Protocol

DecisionTree Start 5-Iodopyrazole Substrate CheckN Is N1 Protected? Start->CheckN Protect Perform N-Protection (e.g., Me, THP) CheckN->Protect No CheckEWG EWG at C3/C4? (e.g., CF3, COOH) CheckN->CheckEWG Yes Protect->CheckEWG Tandem Tandem Cyclization (Pd/C, CuI, H2O) CheckEWG->Tandem Yes (COOH) Standard Standard Sonogashira (PdCl2(PPh3)2, CuI) CheckEWG->Standard Yes (CF3) or No

Caption: Decision matrix for optimizing 5-iodopyrazole Sonogashira coupling conditions.

Experimental Protocols

Protocol A: Standard Sonogashira Coupling of Activated 1-Aryl-3-CF₃-5-iodopyrazoles

Objective: Synthesize 5-alkynylpyrazoles using a homogeneous Pd(II) precatalyst. Causality: DMF is utilized as the solvent due to its high dielectric constant, which stabilizes the polar transition state during the challenging oxidative addition to the C5-I bond. Strict exclusion of oxygen is necessary to prevent the rapid oxidation of Cu(I) to Cu(II), which would otherwise trigger the Glaser homocoupling of the terminal alkyne.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, add 1-aryl-3-CF₃-5-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Degassing (Crucial): Seal the flask with a septum. Evacuate and backfill with Argon three times. Add anhydrous DMF (to reach 0.2 M) and triethylamine (3.0 equiv) via syringe. Sparge the solution with Argon for 10 minutes.

    • Self-Validation Check: The solution should appear as a pale yellow/orange suspension. Bubbling must be steady without solvent evaporation.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction Initiation: Heat the mixture to 80 °C in an oil bath.

    • Self-Validation Check: Within 15–30 minutes, the mixture will transition from yellow to a deep brown or black homogeneous solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: After 3 hours, monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: Successful coupling is indicated by the disappearance of the UV-active starting material (Rf ~0.5) and the appearance of a highly fluorescent blue spot under 365 nm UV light (Rf ~0.3), characteristic of the extended conjugation in the product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl (3x) to remove copper salts and DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Tandem Pd/C-Mediated Coupling-Cyclization (Pal's Method)

Objective: One-pot synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodopyrazole-4-carboxylic acid 3. Causality: Utilizing heterogeneous 10% Pd/C allows for a greener approach and straightforward catalyst recovery. The C4-carboxylic acid acts as an internal nucleophile. Following the initial Sonogashira coupling at C5, the newly installed alkyne is activated by the Pd or Cu species, triggering a spontaneous 6-endo-dig cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 5-iodopyrazole-4-carboxylic acid (1.0 equiv), a terminal alkyne (1.5 equiv), 10% Pd/C (10 mol% Pd), and CuI (5 mol%).

  • Solvent Addition: Add a degassed mixture of H₂O/EtOH (1:1, 0.1 M) and Et₃N (2.0 equiv).

  • Heating & Cyclization: Stir the mixture at 80 °C under an Argon atmosphere for 4–6 hours.

    • Self-Validation Check: The reaction will remain a black suspension due to the Pd/C. Monitor by LC-MS; the intermediate acyclic coupled product should rapidly convert to the cyclized product. Look for the [M+H]⁺ mass of the pyrano-pyrazole, noting the loss of H₂O (mass -18) compared to the theoretical uncyclized intermediate.

  • Catalyst Removal: Cool the mixture and filter it through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with warm EtOH.

    • Self-Validation Check: The resulting filtrate must be completely clear and free of black particulates.

  • Acidic Precipitation: Concentrate the filtrate under reduced pressure to remove EtOH. Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl until the pH reaches ~3.

    • Self-Validation Check: A distinct precipitate will form immediately upon neutralization of the triethylamine. Filter the solid, wash with cold water, and dry under a vacuum to afford the pure pyrano[4,3-c]pyrazol-4(1H)-one.

References

  • [5] Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications. 5

  • [3] Pal, M., et al. "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs (MDPI). 3

  • [1] Craig, G. W., et al. "Two-Stage Sonogashira Coupling Method in the Synthesis of Auxin Active Acetylenes." Heterocycles. 1

  • [2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances (NIH Repository). 2

  • [4] "ChemInform Abstract: An Acetylene Zipper-Sonogashira Reaction Sequence for the Efficient Synthesis of Conjugated Arylalkadiynols." ResearchGate. 4

Sources

Application Note: 1-Cyclopentyl-5-iodo-1H-pyrazole as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 1-Cyclopentyl-5-iodo-1H-pyrazole as a high-value scaffold for kinase inhibitor discovery.

Executive Summary

The pyrazole ring is a "privileged structure" in oncology, appearing in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Encorafenib .[1] While 3,4-substituted pyrazoles are common, the 1,5-disubstituted architecture offers a unique vector for occupying the ATP-binding pocket.

1-Cyclopentyl-5-iodo-1H-pyrazole represents a premier building block for this architecture. The cyclopentyl group at N1 provides optimal lipophilic bulk to fill the solvent-exposed hydrophobic regions (often the ribose-binding pocket or solvent front), while the 5-iodo position serves as a highly reactive "handle" for Palladium-catalyzed cross-coupling. This allows for the modular attachment of hinge-binding motifs, enabling the rapid generation of Focused Libraries.

Structural Rationale & Binding Mode

In the design of Type I ATP-competitive inhibitors, the scaffold's orientation is critical.

The "Reverse-Binding" Mode

Unlike classical 3-substituted pyrazoles where the pyrazole nitrogens often interact directly with the hinge, N1-substituted pyrazoles typically adopt a mode where:

  • C5-Substituent (Hinge Binder): The group introduced at the iodine position (e.g., 2-aminopyrimidine, pyridine) forms the critical hydrogen bonds with the kinase hinge region (e.g., residues like Glu81/Leu83 in CDK2).

  • N1-Cyclopentyl (Solubility/Shape): Projects towards the solvent front or fills the hydrophobic pocket near the ribose site, improving cellular permeability and metabolic stability compared to planar phenyl groups.

DOT Visualization: Scaffold Logic

The following diagram illustrates the modular logic of using this scaffold.

ScaffoldLogic Scaffold 1-Cyclopentyl-5-iodo-1H-pyrazole (Core Scaffold) Iodo 5-Iodo Position (Reactive Handle) Scaffold->Iodo Site of Functionalization Cyclopentyl N1-Cyclopentyl (Hydrophobic Tail) Scaffold->Cyclopentyl Solvent Interaction Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Iodo->Suzuki Pd(0) Buchwald Buchwald-Hartwig (R-NH2) Iodo->Buchwald Pd(0) Kinase Potent Kinase Inhibitor (Type I / Type II) Cyclopentyl->Kinase Lipophilic Fit Hinge Hinge Binder (e.g., Aminopyrimidine) Suzuki->Hinge Attach Heterocycle Gatekeeper Gatekeeper Interaction (e.g., Substituted Aryl) Buchwald->Gatekeeper Attach Amine Hinge->Kinase H-Bond Donor/Acceptor

Caption: Modular assembly of kinase inhibitors using the 5-iodo handle for diversity generation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If the starting material 1-cyclopentyl-1H-pyrazole is not commercially available, it must be synthesized first.

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

Principle: Cyclocondensation of cyclopentylhydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane) is cleaner than alkylating pyrazole, which can suffer from regioselectivity issues.

Reagents:

  • Cyclopentylhydrazine hydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • HCl (conc., catalytic)

Procedure:

  • Dissolve cyclopentylhydrazine HCl in Ethanol.

  • Add 1,1,3,3-tetramethoxypropane dropwise.

  • Add 3-5 drops of conc. HCl.

  • Reflux for 3 hours (Monitor by TLC: 30% EtOAc/Hexane).

  • Concentrate in vacuo. Neutralize with sat. NaHCO3.

  • Extract with DCM (3x), dry over Na2SO4, and concentrate to yield 1-cyclopentyl-1H-pyrazole (Oil).

Step 2: Regioselective C5-Iodination

Principle: Directed ortho-lithiation. The lone pair on N2 coordinates Lithium, directing deprotonation specifically to the C5 position.

Reagents:

  • 1-Cyclopentyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (1.2 equiv, 2.5M in hexanes)

  • Iodine (1.3 equiv)

  • THF (anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 1-cyclopentyl-1H-pyrazole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine in minimal THF and add dropwise to the lithiated species at -78°C.

  • Warming: Stir for 30 mins at -78°C, then allow to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. Na2S2O3 (Sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow). Extract with EtOAc.[2]

  • Purification: Silica Gel Chromatography (0-20% EtOAc in Hexanes).

    • Quality Check: 1H NMR should show loss of the C5 proton (most downfield signal in parent pyrazole).

Protocol B: Functionalization (Suzuki Coupling)

Objective: Attach a 2-aminopyrimidine (common hinge binder) to the 5-position.

Reagents:

  • 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

  • 2-Aminopyrimidine-5-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (3.0 equiv, 2M aqueous)

  • Dioxane (degassed)

Procedure:

  • Combine scaffold, boronate, and base in Dioxane/Water (4:1).

  • Degas with Argon for 10 mins.

  • Add Pd catalyst.[3]

  • Heat to 90°C for 4-12 hours.

  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Data & Validation

When validating the scaffold synthesis, compare against these standard parameters.

ParameterSpecificationMethod of Verification
Appearance Pale yellow to off-white solid/oilVisual Inspection
1H NMR (CDCl3) δ 7.60 (d, 1H, C3-H), 6.45 (d, 1H, C4-H), 4.80 (m, 1H, N-CH)Confirm absence of C5-H (~7.5 ppm)
LC-MS (ESI) [M+H]+ matches calc. mass (approx. 263.0)Single peak >95% purity
Regioselectivity >20:1 (C5 vs C4 iodination)NOESY NMR (No correlation between N-CH and C4-H)

Case Study: Designing a "Kinase X" Inhibitor

Scenario: Targeting a kinase with a small gatekeeper residue (e.g., Threonine) and a hydrophobic back pocket.

Design Strategy: Using 1-Cyclopentyl-5-iodo-1H-pyrazole , we cross-couple a 3-pyridyl group.

  • Result: 1-Cyclopentyl-5-(pyridin-3-yl)-1H-pyrazole.

  • Mechanism: The Pyridine Nitrogen accepts a Hydrogen bond from the hinge (residue Met_X). The Pyrazole C4-H points toward the gatekeeper. The Cyclopentyl group sits in the solvent channel, blocking water access and improving entropy of binding.

Workflow Diagram: Discovery Pipeline

Workflow cluster_0 Diversity Step Start Start: 1-Cyclopentyl-5-iodo-1H-pyrazole RxnA Suzuki Coupling (Hinge Binders) Start->RxnA RxnB Sonogashira (Linker Extension) Start->RxnB RxnC C4-Functionalization (Electrophilic sub.) Start->RxnC Screen Biochemical Screening (IC50 Determination) RxnA->Screen RxnB->Screen RxnC->Screen Hit Hit Identification (IC50 < 100 nM) Screen->Hit Selectivity Filter

Caption: Discovery workflow transforming the scaffold into active hits.

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[1][4][5]

    • Source: Future Medicinal Chemistry (2011/Upd
    • Link:[Link]

    • Relevance: Establishes the pyrazole ring as a core pharmacophore for
  • Synthesis of 5-Iodopyrazoles

    • Title: Regioselective Synthesis of 1-Aryl-3-CF3-1H-pyrazoles: 4-/5-Iodides and Cross-Coupling Reactions.
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link]

    • Relevance: Validates the lithiation/iodination protocol for N-substituted pyrazoles.
  • Binding Mode Analysis

    • Title: Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole deriv
    • Source: Journal of Chemical Information and Modeling.[6][7]

    • Link:[Link]

    • Relevance: Provides structural evidence for the positioning of N1-cyclopentyl groups in the kinase active site.[7]

  • General Kinase Inhibitor Chemistry

    • Title: Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
    • Source: bioRxiv.
    • Link:[Link][4]

    • Relevance: Demonstrates the utility of 1,5-disubstituted pyrazoles in achieving kinase selectivity.

Sources

Application Note & Protocol: Palladium-Catalyzed Arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole, a critical transformation for the synthesis of complex heterocyclic molecules in pharmaceutical and materials science research. We present detailed protocols for Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) and C(sp²)–N bonds at the C5 position of the pyrazole core. The guide emphasizes the rationale behind the selection of catalysts, ligands, bases, and solvents, drawing from established principles of organometallic chemistry. It is intended for researchers, chemists, and drug development professionals seeking to implement robust and high-yield arylation strategies for substituted pyrazole scaffolds.

Introduction: The Strategic Importance of Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved therapeutic agents, including Pfizer's Celecoxib (an anti-inflammatory), and other compounds investigated for oncology and central nervous system disorders. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological properties of these molecules. The palladium-catalyzed cross-coupling reaction is the most powerful and versatile method for achieving this, particularly for the introduction of aryl and heteroaryl moieties.

The substrate of interest, 1-Cyclopentyl-5-iodo-1H-pyrazole, is an ideal precursor for such transformations. The N-cyclopentyl group provides steric bulk and favorable solubility characteristics, while the C5-iodo substituent offers high reactivity for oxidative addition to a Pd(0) center, a key initiating step in most cross-coupling catalytic cycles. This guide will detail the practical execution of these critical reactions.

Reaction Schematics and Mechanistic Overview

The arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole can be primarily achieved via two distinct palladium-catalyzed pathways: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Figure 1: Key Palladium-Catalyzed Arylation Pathways

sub 1-Cyclopentyl-5-iodo-1H-pyrazole suzuki Suzuki-Miyaura Coupling sub->suzuki Arylboronic Acid/Ester Pd Catalyst, Base buchwald Buchwald-Hartwig Amination sub->buchwald Amine (R2NH) Pd Catalyst, Base prod_c 1-Cyclopentyl-5-aryl-1H-pyrazole suzuki->prod_c C-C Bond Formation prod_n N-Aryl-1-cyclopentyl-1H-pyrazol-5-amine buchwald->prod_n C-N Bond Formation

Caption: Overview of Suzuki-Miyaura and Buchwald-Hartwig arylation pathways.

The choice between these pathways is dictated by the desired final product. Both reactions, however, are underpinned by a common catalytic cycle involving three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole. This is typically the rate-determining step, and its efficiency is high due to the relatively weak C-I bond.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The aryl group from the boronic acid (or a related derivative) is transferred to the palladium center, or the amine coordinates to the palladium complex.

  • Reductive Elimination: The newly formed C-C or C-N bond is created as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.

The selection of ligands is critical as they stabilize the palladium center, influence its reactivity, and facilitate the reductive elimination step. Bulky, electron-rich phosphine ligands are often preferred for these transformations.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of an arylboronic acid with the 5-iodo-pyrazole substrate. It employs a common and effective catalyst system known for its broad functional group tolerance.

Materials and Reagents
ReagentPuritySupplier (Example)Notes
1-Cyclopentyl-5-iodo-1H-pyrazole>97%Sigma-AldrichStarting material.
Arylboronic Acid>98%Combi-BlocksCoupling partner (e.g., 4-methoxyphenylboronic acid).
Palladium(II) Acetate (Pd(OAc)₂)CatalystStrem ChemicalsPre-catalyst, reduced in situ to Pd(0).
SPhos>98%Sigma-AldrichBulky phosphine ligand.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase. Must be finely powdered and dry.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
Deionized WaterN/AIn-houseCo-solvent. Must be degassed.
Step-by-Step Experimental Procedure

Figure 2: Suzuki-Miyaura Experimental Workflow

start Start: Assemble Glassware reagents Add Pyrazole (1 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.5 eq) start->reagents catalyst Add Pd(OAc)₂ (2 mol%) & SPhos (4 mol%) reagents->catalyst purge Seal & Purge with Inert Gas (Ar or N₂) for 15 min catalyst->purge solvent Add Degassed Dioxane & Water (4:1 ratio) purge->solvent heat Heat Reaction Mixture to 90-100 °C solvent->heat monitor Monitor by TLC/LC-MS (Typically 4-12 h) heat->monitor monitor->heat Incomplete workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup Complete purify Dry (Na₂SO₄), Concentrate, Purify via Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Add these solids to the reaction flask. The 1:2 Pd:Ligand ratio is crucial for catalyst stability and activity.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M. Degassing is critical to prevent catalyst oxidation.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting iodo-pyrazole is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove inorganic salts and water-soluble impurities.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure 1-Cyclopentyl-5-aryl-1H-pyrazole product.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of a primary or secondary amine with the 5-iodo-pyrazole. It utilizes a more specialized catalyst system designed to facilitate the challenging C-N bond formation.

Materials and Reagents
ReagentPuritySupplier (Example)Notes
1-Cyclopentyl-5-iodo-1H-pyrazole>97%Sigma-AldrichStarting material.
Amine (Aryl or Alkyl)>98%TCI AmericaCoupling partner (e.g., Morpholine).
Pd₂(dba)₃CatalystOakwood ChemicalTris(dibenzylideneacetone)dipalladium(0), a stable Pd(0) source.
XPhos>98%Sigma-AldrichA highly effective biaryl phosphine ligand for C-N coupling.
Cesium Carbonate (Cs₂CO₃)>99%Strem ChemicalsA strong, non-nucleophilic base often superior for C-N couplings.
TolueneAnhydrousFisher ScientificReaction solvent.
Step-by-Step Experimental Procedure
  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Cesium Carbonate (1.5 eq) to a flame-dried Schlenk flask with a stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and XPhos (0.036 eq, 3.6 mol%). Add a small amount of anhydrous toluene and stir for 10 minutes to allow for ligand-catalyst association.

  • Reagent Addition: To the flask containing the base, add 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 eq) and the amine coupling partner (1.3 eq). Transfer the catalyst mixture to the reaction flask via cannula or syringe.

  • Solvent Addition: Add enough anhydrous toluene to reach a final substrate concentration of 0.1-0.2 M.

  • Inert Atmosphere: If not performed in a glovebox, seal the vessel and purge thoroughly with an inert gas.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is often necessary for efficient C-N reductive elimination.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the insoluble cesium salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by silica gel chromatography to isolate the desired N-substituted 5-amino-pyrazole product.

Troubleshooting and Key Considerations

  • Low Yield / No Reaction:

    • Oxygen Contamination: Ensure all reagents, solvents, and the reaction atmosphere are scrupulously free of oxygen. Re-degas solvents and use fresh, high-purity catalysts and ligands.

    • Base Inactivity: The base (K₂CO₃, Cs₂CO₃) must be anhydrous and finely powdered to ensure sufficient surface area and reactivity. Consider using a stronger base like K₃PO₄ for Suzuki couplings if K₂CO₃ is ineffective.

    • Poor Ligand Choice: For sterically hindered substrates, a more electron-rich and bulky ligand may be required. Experiment with different ligand classes (e.g., Buchwald biarylphosphines, JohnPhos, etc.).

  • Side Reactions:

    • Homo-coupling: Homo-coupling of the boronic acid (Suzuki) or the iodo-pyrazole can occur. This is often minimized by slow catalyst addition or using a slightly lower temperature.

    • Dehalogenation: Reduction of the C-I bond to a C-H bond can happen if a source of hydride is present (e.g., from certain solvents or additives). Ensure high-purity, anhydrous solvents are used.

  • Purification Challenges:

    • The polarity of the arylated pyrazole products can be very similar to the starting materials or side products. Careful selection of the eluent system for column chromatography is essential for achieving high purity. Gradient elution is often necessary.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Procedure for N-alkylation of 5-iodopyrazole with cyclopentyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 3(5)-halopyrazoles is a pivotal transformation in medicinal chemistry, often serving as the entry point for synthesizing p38 MAP kinase inhibitors, agrochemicals, and other bioactive scaffolds. This application note details the protocol for alkylating 5-iodo-1H-pyrazole (tautomeric with 3-iodo-1H-pyrazole) with cyclopentyl bromide .

The Core Challenge: This reaction presents two specific difficulties that distinguish it from standard primary alkylations:

  • Regioselectivity: The starting material exists as a tautomeric mixture (

    
    -H vs. 
    
    
    
    -H). Alkylation can occur at either nitrogen, yielding two distinct regioisomers: 1-cyclopentyl-3-iodopyrazole (typically major) and 1-cyclopentyl-5-iodopyrazole (typically minor).
  • Electrophile Reactivity: Cyclopentyl bromide is a secondary alkyl halide. It possesses lower electrophilicity than primary halides and a higher propensity for

    
     elimination (forming cyclopentene) under harsh basic conditions.
    

This guide provides a robust Cesium Carbonate (


) mediated protocol  designed to balance reactivity with substrate stability, minimizing elimination byproducts while ensuring complete conversion.

Mechanistic Insight & Regiochemistry

Understanding the underlying mechanism is critical for controlling the outcome. 3(5)-Iodopyrazole exists in equilibrium. Under basic conditions, the pyrazolide anion is formed, which is an ambident nucleophile.

The Regioselectivity Paradox

Sterics govern the product distribution. The iodine atom is bulky.

  • Path A (Kinetic/Steric Favorability): Alkylation occurs at the nitrogen distal to the iodine. This avoids steric clash between the incoming cyclopentyl ring and the iodine atom.

    • Product:1-cyclopentyl-3-iodopyrazole .

  • Path B (Steric Hindrance): Alkylation occurs at the nitrogen proximal to the iodine.

    • Product:1-cyclopentyl-5-iodopyrazole .

Note: While electronic factors (lone pair availability) play a role, the steric bulk of the secondary cyclopentyl group heavily biases the reaction toward the 1,3-isomer (Path A).

Visualization of Reaction Pathway

ReactionMechanism Start 5-Iodo-1H-pyrazole (Tautomeric Mix) Base Deprotonation (Cs2CO3) Start->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion TS_A Transition State A (Distal Attack) Anion->TS_A Low Steric Barrier TS_B Transition State B (Proximal Attack) Anion->TS_B High Steric Barrier (Iodine Clash) Prod_A 1-Cyclopentyl-3-iodopyrazole (MAJOR Isomer) TS_A->Prod_A Prod_B 1-Cyclopentyl-5-iodopyrazole (MINOR Isomer) TS_B->Prod_B

Figure 1: Mechanistic pathway illustrating the steric bias leading to the major 1,3-isomer.

Experimental Optimization

The choice of base and solvent is non-trivial for secondary halides.

ParameterRecommendationRationale
Base

(Cesium Carbonate)
The "Cesium Effect."[1] The large ionic radius of

creates a "naked" anion effect, enhancing nucleophilicity without the extreme basicity of

, which would trigger

elimination of cyclopentyl bromide to cyclopentene [1].
Solvent DMF (Anhydrous) High dielectric constant promotes

mechanism. DMF solvates the cation (

) effectively, leaving the pyrazolide anion free to react.
Temperature 60°C - 80°C Secondary bromides require thermal activation. Room temperature reaction is too slow; >100°C increases deiodination risk and elimination.
Stoichiometry 1.2 - 1.5 eq Electrophile Excess cyclopentyl bromide is required to account for minor elimination side reactions and ensure consumption of the limiting pyrazole.

Detailed Protocol

Materials
  • Substrate: 5-Iodo-1H-pyrazole (1.0 equiv)

  • Electrophile: Cyclopentyl bromide (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), 325 mesh (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Setup:

    • Oven-dry a round-bottom flask containing a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (

      
      ) or Argon.
      
  • Reagent Addition:

    • Charge the flask with 5-Iodo-1H-pyrazole (1.0 equiv) and

      
        (2.0 equiv).
      
    • Add Anhydrous DMF via syringe to achieve a concentration of ~0.2 M (e.g., 5 mL for 1 mmol scale).

    • Stir at room temperature for 15 minutes to allow deprotonation (formation of the pyrazolide anion).

  • Alkylation:

    • Add Cyclopentyl bromide (1.5 equiv) dropwise.

    • Equip the flask with a reflux condenser (if scaling up) or seal heavily (if small scale).

    • Heat the reaction mixture to 60°C in an oil bath.

    • Monitoring: Check by TLC or LC-MS after 4 hours. If starting material remains, raise temperature to 80°C and stir overnight (12-16 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (approx.[2] 10x reaction volume).

    • Wash the organic phase with Water (x2) and Brine (x1) to remove DMF. Note: DMF retention can streak silica columns.

    • Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ).[2]
      
    • Filter and concentrate under reduced pressure.[2]

  • Purification & Isomer Separation:

    • The crude residue will contain a mixture of isomers (Ratio typically 3:1 to 6:1 favoring the 3-iodo product).

    • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 100:0

      
       80:20).
      
    • Elution Order: The 1-cyclopentyl-3-iodopyrazole (Major) is generally less polar and elutes first. The 1-cyclopentyl-5-iodopyrazole (Minor) is more polar and elutes second due to the higher dipole moment created by the adjacent lone pair and iodine.

Workflow Diagram

Workflow Setup Step 1: Inert Atmosphere Setup (N2/Argon) Mix Step 2: Deprotonation (Pyrazole + Cs2CO3 in DMF) Setup->Mix React Step 3: Alkylation (+ Cyclopentyl Bromide, 60-80°C) Mix->React Check QC Point: LCMS/TLC (Check for SM consumption) React->Check Check->React Incomplete (Add time/temp) Workup Step 4: Aqueous Workup (EtOAc/Water/Brine) Check->Workup Complete Purify Step 5: Chromatography (Hex/EtOAc Gradient) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

Distinguishing the regioisomers is the final critical step. Standard 1H NMR is sufficient if you understand the NOE (Nuclear Overhauser Effect) signatures.

Feature1-cyclopentyl-3-iodopyrazole (Major)1-cyclopentyl-5-iodopyrazole (Minor)
NOE Signal Strong NOE between Cyclopentyl

-H and Pyrazole

-H.
NO NOE between Cyclopentyl

-H and Pyrazole

-H (distance is too far due to Iodine).
1H NMR Shift Pyrazole protons typically appear as two doublets.Shifts are distinct; the proton adjacent to Iodine (

-H) often shifts upfield relative to the 3-iodo isomer.
TLC (

)
Higher

(Less Polar).
Lower

(More Polar).

Safety Note: Cyclopentyl bromide is an irritant and lachrymator. 5-iodopyrazole can release iodide ions which may oxidize to iodine (purple color) over time; store in the dark.

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Base Selection. BenchChem.[2][3] Link

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4] Journal of Organic Chemistry, 73(17), 6666–6670. Link

  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[5][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335.[5][6] Link

  • Flessner, T., & Doda, K. (2011). Cesium Carbonate as a Superior Base for N-Alkylation of Heterocycles.[7] Inno-Chem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Purification of 4-Iodo and 5-Iodo Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate challenge of separating 4-iodo and 5-iodo pyrazole isomers. The synthesis of iodinated pyrazoles often yields a mixture of these regioisomers, and their separation is critical for applications in drug discovery, agrochemicals, and materials science, where isomeric purity can profoundly impact biological activity and material properties.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower researchers in overcoming this common purification hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 4-iodo and 5-iodo pyrazole isomers?

A1: The main difficulty lies in the subtle structural differences between the 4-iodo and 5-iodo isomers. Regioisomers often exhibit very similar physical and chemical properties, such as polarity, solubility, and boiling points.[3][4] This similarity makes their separation by standard laboratory techniques like chromatography and crystallization non-trivial, often resulting in co-elution or co-crystallization.[3] The success of the separation is highly dependent on the specific substituents present on the pyrazole ring, which can modulate these properties.

Q2: Which analytical techniques are essential before starting a preparative separation?

A2: Before attempting a large-scale separation, it is crucial to confirm the presence of both isomers and to develop an analytical method to monitor the purification process.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for developing a solvent system for column chromatography. A successful separation on a preparative column requires a discernible difference in the Retention Factor (Rf) between the isomers on a TLC plate.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most powerful tool for identifying and quantifying the isomers in a mixture. The chemical shift of the proton on the pyrazole ring is highly diagnostic; for instance, the C(5)-H proton in a 4-iodo isomer will have a different chemical shift than the C(4)-H proton in a 5-iodo isomer.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazoles, GC-MS can be used to separate the isomers and confirm their molecular weight, providing an initial assessment of the mixture's composition.[4]

Q3: Is flash column chromatography the most effective method for this separation?

A3: Flash column chromatography over silica gel is the most widely reported and generally successful method for separating 4-iodo and 5-iodo pyrazole isomers at a laboratory scale.[1][3][5][6][7][8] The key to success is meticulous optimization of the mobile phase. Because the isomers often have very similar polarities, a shallow elution gradient or an isocratic elution with a finely tuned solvent system is typically required to achieve baseline separation.[3]

Q4: Can crystallization be used to separate these isomers?

A4: While more challenging than chromatography, crystallization can be a highly effective and scalable purification method, particularly if one isomer is significantly less soluble or forms crystals more readily than the other.[9] Success is highly dependent on the specific solvent system. For pyrazoles, which are basic, an effective strategy involves forming an acid addition salt.[9][10][11] Reacting the isomeric mixture with an acid (e.g., H₂SO₄, HCl) can create salts with different crystal packing energies and solubilities, enabling selective crystallization.[7][9][10]

Q5: My iodination reaction is supposed to be regioselective for the 4-iodo isomer, but I'm still getting the 5-iodo isomer. Why is this happening and how can I improve selectivity?

A5: Achieving complete regioselectivity can be difficult. The reaction outcome is a delicate balance of electronic and steric effects of the pyrazole substituents, as well as the specific iodinating agent and reaction conditions used.[12] For example, in the synthesis of 1-aryl-3-CF₃-pyrazoles, using ceric ammonium nitrate (CAN) with elemental iodine strongly favors the 4-iodo isomer.[2][5] Conversely, a directed lithiation with n-BuLi followed by quenching with iodine exclusively yields the 5-iodo isomer.[2][5][12] If you are observing a mixture, it is critical to re-evaluate your reaction conditions against established regioselective protocols and ensure factors like temperature and reagent stoichiometry are precisely controlled.[13][14]

Troubleshooting Purification Workflows

Even with an optimized plan, challenges can arise. This section provides solutions to common problems encountered during the purification of iodo-pyrazole isomers.

Flash Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation (Co-elution) Inappropriate Mobile Phase Polarity: The eluent is either too polar (isomers elute together at the solvent front) or not polar enough (isomers remain at the baseline).Optimize the Solvent System: Test a range of solvent systems with slightly different polarities using TLC. Hexane/ethyl acetate or hexane/dichloromethane are common starting points.[3][5] A shallow gradient or isocratic elution is often necessary for closely-eluting spots.[3]
Incorrect Stationary Phase: Standard silica gel may not be sufficient for isomers with very similar polarities.Consider Alternatives: For basic pyrazoles that may streak on acidic silica, consider using neutral alumina or deactivating the silica with a small amount of triethylamine in the eluent.[7]
Product Degradation on Column Acidity of Silica Gel: Some iodo-pyrazoles may be sensitive to the acidic nature of silica gel, leading to decomposition or de-iodination.Use Deactivated Silica/Alumina: As mentioned above, use neutral alumina or add a base like triethylamine to the mobile phase to neutralize the silica surface.[7] Work Quickly: Minimize the compound's residence time on the column by using a slightly faster flow rate.[3]
Peak Tailing Strong Interaction with Stationary Phase: The basic nitrogen atoms of the pyrazole ring can interact strongly with acidic silanol groups on the silica surface.Add a Modifier: Incorporate a small amount (e.g., 0.1-1%) of a polar modifier like triethylamine or methanol into the mobile phase to reduce these strong interactions.[9]
Crystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is Not Supersaturated: Too much solvent was used for dissolution.Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again.[9]
Lack of Nucleation Sites: The solution is supersaturated, but crystal growth has not initiated.Induce Crystallization: Scratch the inside of the flask with a glass rod below the solvent line. If available, add a single seed crystal of the pure compound.[9]
"Oiling Out" Solute is Too Soluble or Melts in the Solvent: The compound separates as a liquid phase instead of a solid.Change the Solvent System: Use a solvent in which the compound is less soluble at room temperature or use a lower-boiling point solvent.[9] A solvent/anti-solvent system can also be effective.
Impure Crystals Rapid Crystal Formation: Fast cooling traps impurities within the crystal lattice.Perform a Second Recrystallization: Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool very slowly to promote the formation of larger, purer crystals.[9]

Separation Strategy & Workflow

Choosing the correct purification strategy is paramount. The following diagram outlines a logical workflow for tackling an isomeric mixture of 4- and 5-iodo pyrazoles.

G cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Purification & Analysis Start Crude Isomeric Mixture (Post-Synthesis) TLC_Analysis Analytical TLC Development Start->TLC_Analysis NMR_Analysis 1H NMR Analysis (Determine Isomer Ratio) Start->NMR_Analysis Decision Is there a good ΔRf on TLC? TLC_Analysis->Decision Column_Chrom Proceed with Flash Column Chromatography Decision->Column_Chrom Yes Crystallization Attempt Separation via Crystallization Decision->Crystallization No / Poor Purification Perform Preparative Separation Column_Chrom->Purification Crystallization->Purification Fraction_Analysis Analyze Fractions (TLC, NMR) Purification->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Final_Product Isolated Pure Isomers Combine->Final_Product

Caption: Decision workflow for separating iodo-pyrazole isomers.

Quantitative Data Summary

The choice of chromatographic conditions is critical. The following table summarizes conditions reported for the separation of pyrazole isomers, providing a starting point for method development.

Isomer TypeStationary PhaseMobile Phase (Eluent)CommentsReference
1-Aryl-3-CF₃-4/5-iodo-pyrazolesSilica GelHexane / Dichloromethane (3:2)Effective for separating the 4-iodo isomer from the reaction mixture.[5]
General Pyrazole RegioisomersSilica GelEthyl Acetate / Hexane (Gradient)A standard system; the gradient must be optimized for specific isomers.[3][7]
General Pyrazole RegioisomersSilica GelEthyl Acetate (Isocratic)Used successfully for the separation of specific 1,3,5-substituted pyrazole regioisomers.[1]
Chiral Pyrazole EnantiomersLux cellulose-2n-Hexane / EthanolFor chiral separations, specialized columns are necessary.[15]

Detailed Experimental Protocols

Protocol 1: Purification of 4-Iodo and 5-Iodo Isomers by Flash Column Chromatography

This protocol provides a generalized procedure for separating iodo-pyrazole isomers using standard laboratory equipment.

1. Analytical TLC Development:

  • Dissolve a small sample of the crude isomeric mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop several plates using different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Identify a solvent system that provides the best separation between the two isomer spots, ideally with Rf values between 0.2 and 0.5.

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase identified during TLC development.[3] Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.[3]

4. Elution and Fractionation:

  • Begin eluting the column with the optimized mobile phase, using positive pressure.[3]

  • If a gradient is required, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent. A slow, shallow gradient is often key.

  • Collect fractions continuously in test tubes or vials.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which fractions contain each pure isomer.

  • Combine all fractions containing the pure, isolated isomers.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the final products under high vacuum to remove any residual solvent.[7]

  • Confirm the identity and purity of each isolated isomer using NMR spectroscopy.[5]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Silica Column TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step flash chromatography workflow.

References

  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Column chromatography conditions for separ
  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • 21 questions with answers in PYRAZOLES | Science topic. ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. ChemInform. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. [Link]

  • Technical Support Center: 4-Iodopyrazole Reactions. Benchchem.
  • Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic... ResearchGate. [Link]

Sources

Troubleshooting low reactivity of 5-iodo pyrazoles in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of 5-Iodo Pyrazoles in Nucleophilic Substitution Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists.

Current Status: [Online] Ticket ID: PYR-IO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "False Positive" of the Iodine Handle

Welcome to the technical support hub for pyrazole functionalization. If you are here, you are likely staring at a TLC plate showing unreacted starting material or a mess of de-iodinated byproducts.

The Core Problem: You see an iodine atom on a heteroaromatic ring and your training suggests a standard Nucleophilic Aromatic Substitution (


). However, 5-iodo pyrazoles are electronically deceptive.  Unlike electron-deficient pyridines or pyrimidines, the pyrazole ring is 

-excessive (electron-rich). The ring electron density repels incoming nucleophiles, making standard

kinetically inaccessible without extreme activation (e.g., strong EWGs like

).

This guide troubleshoots the transition from failed


 attempts to successful Transition Metal-Catalyzed Cross-Couplings (TMCCC) or Halogen-Metal Exchange (HME).

Module 1: Diagnostic & Decision Logic

Before optimizing reaction conditions, validate your synthetic strategy. Use the logic flow below to determine if your current pathway is chemically viable.

Visual 1: Reactivity Decision Matrix

ReactivityLogic Start Start: 5-Iodo Pyrazole + Nucleophile CheckEWG Is there a strong EWG (NO2, CN) ortho/para to Iodine? Start->CheckEWG SNAr Proceed with SNAr (Heat, Polar Aprotic Solvent) CheckEWG->SNAr Yes CheckMetal Are you using a Metal Catalyst (Pd, Cu)? CheckEWG->CheckMetal No StopSNAr STOP: SNAr will fail. Ring is too electron-rich. CheckMetal->StopSNAr No (Standard Nucleophile) CheckNH Is the Pyrazole Nitrogen (NH) Protected? CheckMetal->CheckNH Yes LiExchange Alternative: Halogen-Metal Exchange (n-BuLi or i-PrMgCl) StopSNAr->LiExchange Switch Strategy Protect CRITICAL ERROR: Free NH poisons catalyst. Install SEM, THP, or Boc. CheckNH->Protect No Coupling Proceed with Cross-Coupling (Suzuki, Buchwald, Ullmann) CheckNH->Coupling Yes Protect->Coupling After Protection

Caption: Decision tree for selecting the correct functionalization pathway for 5-iodo pyrazoles. Direct nucleophilic attack is generally viable only with metal catalysis or pre-existing electron-withdrawing groups.

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

User Query: "I switched to Pd-catalyzed coupling, but I'm getting <5% conversion. The catalyst seems dead."

Root Cause 1: The "Free NH" Trap

Unprotected pyrazoles (


) are notorious catalyst poisons. The 

nitrogen lone pair (N2) is a competent ligand that displaces phosphines on Palladium or Copper, forming stable, unreactive complexes. Furthermore, the

proton is acidic (

), leading to deprotonation by the base and subsequent formation of insoluble metal-pyrazolides.

The Fix: Orthogonal Protection You must mask the nitrogen. The choice of protecting group (PG) dictates the electronics of the 5-position.

Protecting GroupStabilityElectronic EffectRecommended For
SEM / MOM High (Acid Removal)Weak DonationGeneral Suzuki/Sonogashira coupling.
THP (Tetrahydropyranyl) Moderate (Mild Acid)Steric BulkPreventing N-coordination; easy removal.
Boc (t-Butoxycarbonyl) Low (Base Sensitive)Strong Withdrawal Activating the ring for HME; Warning: Can migrate or cleave under basic coupling conditions.
Benzyl (Bn) Very HighWeak DonationPermanent protection; requires hydrogenolysis to remove.
Root Cause 2: Protodehalogenation (The "Reduction" Problem)

User Query: "My iodine is gone, but it was replaced by a proton, not my nucleophile."

This is the most common failure mode in 5-iodo pyrazole coupling.

  • Mechanism: Slow oxidative addition allows the Pd-catalyst to undergo

    
    -hydride elimination from the solvent or ligands, or the intermediate aryl-Pd species captures a hydride.
    
  • Trigger: Overheating in alcoholic solvents (Ethanol/Isopropanol) or wet DMF.

Protocol: Anhydrous High-Activity Coupling

  • Catalyst: Switch to high-turnover precatalysts like XPhos Pd G2 or Pd(dppf)Cl₂ which facilitate rapid oxidative addition.

  • Solvent: Use strictly anhydrous 1,4-Dioxane or Toluene . Avoid alcohols.

  • Base: Use anhydrous

    
     or 
    
    
    
    instead of aqueous carbonates.

Module 3: Halogen-Metal Exchange (The "Reverse" Strategy)

User Query: "Pd-catalysis is failing due to steric hindrance. Can I use n-BuLi?"

Technical Insight: Yes, but 5-iodo pyrazoles are prone to "Dance" reactions (halogen migration) or N-deprotonation if not handled correctly. This strategy converts your electrophile (C-I) into a nucleophile (C-Li/Mg).

Visual 2: The Knochel-Hauser Pathway

HME_Pathway Substrate 5-Iodo-1-PG-Pyrazole Reagent Reagent Selection: i-PrMgCl·LiCl (Turbo Grignard) Substrate->Reagent SideReaction Side Reaction: N-Deprotonation (if PG is H) Substrate->SideReaction If PG = H Intermediate Magnesiate Intermediate (Stable at -20°C to 0°C) Reagent->Intermediate Fast Exchange Electrophile Trapping with Electrophile (Aldehyde, I2, etc.) Intermediate->Electrophile

Caption: Workflow for Magnesium-Halogen exchange. Using Turbo Grignard reagents allows for exchange at higher temperatures with greater functional group tolerance than Lithium reagents.

Step-by-Step Protocol: Magnesiation of 5-Iodo Pyrazoles

Reference: Knochel et al. (2003) - Functionalized Grignard Reagents.

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Substrate: Dissolve N-protected 5-iodo pyrazole (1.0 equiv) in anhydrous THF [0.5 M].

  • Exchange: Cool to -20°C . Add

    
    -PrMgCl[1]·LiCl  (1.1 equiv) dropwise.
    
    • Note: Unlike aryl iodides (which exchange at -78°C with

      
      -BuLi), the pyrazole ring often requires the mild activation of the Turbo Grignard to prevent ring opening or protecting group cleavage.
      
  • Monitoring: Stir for 30 mins. Quench a small aliquot with

    
     and check NMR/MS for deuterium incorporation.
    
  • Trapping: Add the electrophile (Aldehyde, Ketone, etc.) at -20°C, then warm to RT.

FAQ: Rapid Fire Troubleshooting

Q: I am seeing N-arylation instead of C-arylation during my coupling. Why? A: You likely have a free NH group. Under basic coupling conditions, the nitrogen is deprotonated and acts as a better nucleophile than the carbon center, even with the iodine present. Solution: Protect the nitrogen with a bulky group (THP/Trityl) to shut down N-nucleophilicity.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating often accelerates deiodination (protodehalogenation) if the reaction isn't dry. Use microwave only if you are using a high-activity catalyst (e.g., Pd(dtbpf)Cl2) that completes the reaction in <10 minutes.

Q: My Boc group fell off during the Suzuki coupling. A: Boc is thermally unstable above 80°C in the presence of weak bases like


 in wet solvents. Solution:  Switch to SEM  (removable with TBAF/acid) or lower the temperature to 60°C and use a more active catalyst like Pd(Amphos)Cl₂ .

References

  • Knochel, P., et al. (2003).[1] "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fustero, S., et al. (2010). "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry.

  • Review: "Protecting Group Strategies for 5-Iodofuran-2-amine and Pyrazoles.

    • (General Reference for PG stability)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Cyclopentyl-5-iodo-1H-pyrazole and 5-Bromo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a highly valued "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2] The strategic functionalization of the pyrazole ring is paramount in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Halogenated pyrazoles, in particular, serve as versatile synthetic handles for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 1-Cyclopentyl-5-iodo-1H-pyrazole and 5-bromo-1H-pyrazole. We will delve into the fundamental principles governing their reactivity and provide supporting experimental data and detailed protocols for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Theoretical Underpinnings of Reactivity: C-I vs. C-Br Bond

The difference in reactivity between an aryl iodide and an aryl bromide in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in fundamental bond characteristics.[3] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]

The weaker carbon-iodine (C-I) bond, with a bond dissociation energy (BDE) of approximately 65 kcal/mol for iodobenzene, undergoes this oxidative addition more readily than the stronger carbon-bromine (C-Br) bond, which has a BDE of about 82.6 kcal/mol for bromobenzene.[3] This lower energy barrier for the C-I bond cleavage means that reactions involving 1-cyclopentyl-5-iodo-1H-pyrazole can often be conducted under milder conditions, with lower catalyst loadings, and may proceed at a faster rate compared to its bromo-analogue.

However, a potential drawback for highly reactive iodo-derivatives, particularly in complex heterocyclic systems, can be a higher propensity for undesired side reactions, such as dehalogenation.[4][5] The choice between an iodo- or bromo-pyrazole is therefore a strategic one, balancing the need for high reactivity with the imperative of a clean, high-yielding reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1]

Discussion of Reactivity

In a direct comparison, 1-cyclopentyl-5-iodo-1H-pyrazole is expected to exhibit higher reactivity than 5-bromo-1H-pyrazole. This allows for the use of less forcing conditions and potentially broader substrate scope with sensitive boronic acids. However, some studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to their iodo counterparts due to a reduced tendency for dehalogenation, which can be a significant side reaction.[4][5] The choice of catalyst and ligand system is crucial; for less reactive bromopyrazoles, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency.

Data Summary: Suzuki-Miyaura Coupling
Feature1-Cyclopentyl-5-iodo-1H-pyrazole5-Bromo-1H-pyrazole
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, XPhos Pd G2
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Reaction Temperature 60-80 °C80-110 °C
Potential Side Reaction DehalogenationSlower reaction rates
Reference Yields 62% (for a similar 5-iodopyrazole)[6][7]Up to 97% (optimized for bromo-triazine)[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazole with Phenylboronic Acid
  • To a Schlenk flask under an argon atmosphere, add 5-bromo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Evacuate and backfill the flask with argon three times.[2]

  • Add a degassed solvent mixture, such as dimethoxyethane/water (4:1, 10 mL), via syringe.[2]

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents: - 5-Halopyrazole - Boronic Acid - Base (K₂CO₃) B 2. Add Catalyst: - Pd(dppf)Cl₂ A->B C 3. Inert Atmosphere: - Evacuate & backfill with Argon B->C D 4. Add Solvent: - Degassed DME/H₂O C->D E 5. Heat & Stir: - 80-90°C, 12-24h - Monitor by TLC/LC-MS D->E F 6. Quench & Extract: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine E->F G 7. Dry & Concentrate F->G H 8. Purify: - Column Chromatography G->H I Product: 5-Phenyl-1H-pyrazole H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)–C(sp) bonds, leading to the synthesis of 5-alkynyl-1H-pyrazoles.[1] This reaction typically employs a dual catalytic system of palladium and copper(I).[1][9]

Discussion of Reactivity

The higher reactivity of the C-I bond in 1-cyclopentyl-5-iodo-1H-pyrazole is particularly advantageous in Sonogashira couplings. These reactions can often proceed at room temperature, which is beneficial for thermally sensitive substrates. For 5-bromo-1H-pyrazole, elevated temperatures and a copper(I) co-catalyst are generally required to achieve good conversion.[10] Copper-free Sonogashira protocols are available, but they often necessitate more specialized ligands and conditions, particularly for bromo-substrates.[11]

Data Summary: Sonogashira Coupling
Feature1-Cyclopentyl-5-iodo-1H-pyrazole5-Bromo-1H-pyrazole
Relative Reactivity HigherLower
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Typical Base Et₃N, DIPEAEt₃N, Piperidine
Reaction Temperature Room Temperature to 40 °C40-80 °C
Copper Co-catalyst Often beneficial, but may proceed withoutGenerally required
Reference Yields >90% (for a similar 5-iodopyrazole)[7]Good to excellent, substrate dependent[10]
Experimental Protocol: Sonogashira Coupling of 1-Cyclopentyl-5-iodo-1H-pyrazole with Phenylacetylene
  • To a Schlenk flask, add 1-cyclopentyl-5-iodo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.[2]

  • Add the terminal alkyne, phenylacetylene (1.2 mmol), dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 1-cyclopentyl-5-(phenylethynyl)-1H-pyrazole.[2]

Catalytic Cycle Diagram: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkynyl->Product CuX CuX Cu_alkynyl Cu-C≡CR² CuX->Cu_alkynyl H⁺ Cu_alkynyl->Pd_complex Cu_alkynyl->CuX ArX R¹-X (5-Halopyrazole) ArX->Pd_complex Alkyne H-C≡CR² Alkyne->Cu_alkynyl Base Base Base Base->Cu_alkynyl

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for forging C-N bonds, widely used in the synthesis of pharmaceuticals.[12] However, five-membered heterocyclic halides can be challenging coupling partners, sometimes acting as inhibitors or deactivating the palladium catalyst.[13]

Discussion of Reactivity

The choice of ligand is paramount for the successful amination of halopyrazoles. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[13] While iodo-pyrazoles generally react faster, one study on 4-halopyrazoles found that the bromo-derivative was more effective than the iodo- or chloro-derivatives for C-N coupling with certain amines, highlighting the nuanced and substrate-dependent nature of this reaction.[14] For 5-bromo-1H-pyrazole, the use of a strong base like LHMDS in combination with a specialized ligand is often necessary to achieve high yields.[13]

Data Summary: Buchwald-Hartwig Amination
Feature1-Cyclopentyl-5-iodo-1H-pyrazole5-Bromo-1H-pyrazole
Relative Reactivity Generally Higher, but can be substrate-dependentLower, requires more specialized catalysts
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd precatalyst / tBuBrettPhos[13]
Typical Base NaOtBu, K₃PO₄LHMDS, NaOtBu
Reaction Temperature 80-110 °C50-100 °C
Substrate Scope Broad, but sensitive to reaction conditionsBroad with optimized catalyst systems
Reference Yields Substrate dependentModerate to excellent[13]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazole with Aniline
  • In a glovebox, add 5-bromo-1H-pyrazole (1.0 mmol), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

  • Add aniline (1.2 mmol) and a solvent such as toluene or dioxane (5 mL).

  • Seal the vial and heat the mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Practical Recommendations

The choice between 1-cyclopentyl-5-iodo-1H-pyrazole and 5-bromo-1H-pyrazole is a critical decision in the strategic design of a synthetic route.

  • 1-Cyclopentyl-5-iodo-1H-pyrazole is the more reactive substrate, a direct consequence of its weaker C-I bond. This makes it the ideal choice for reactions where mild conditions are paramount, such as with thermally unstable substrates or in late-stage functionalizations. It often allows for lower catalyst loadings and faster reaction times, particularly in Sonogashira couplings.

  • 5-Bromo-1H-pyrazole , while less reactive, offers a different set of advantages. It is often more cost-effective and can be less prone to dehalogenation side reactions.[4][5] With the advent of highly active, specialized ligand systems, the reactivity gap between bromides and iodides has narrowed significantly, making bromopyrazoles reliable and robust building blocks for a wide array of transformations.[13]

For researchers and drug development professionals, the decision should be guided by a holistic analysis of the specific synthetic challenge, considering factors such as substrate stability, desired reaction conditions, catalyst cost, and potential side reactions. This guide provides the foundational data and protocols to make an informed choice, enabling the efficient and successful synthesis of novel pyrazole derivatives.

References

  • Benchchem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • Benchchem.
  • ResearchGate.
  • Benchchem.
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Wikipedia.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes..
  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands..
  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene..
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF.

Sources

A Comparative Guide to the Crystal Structure of 1-Substituted-5-Halopyrazoles: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and material properties. The introduction of a halogen atom at the 5-position and various substituents at the 1-position provides a powerful strategy to modulate the physicochemical properties and biological functions of these molecules. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of crystalline materials with desired characteristics. This guide provides an in-depth comparative analysis of the crystal structures of 1-substituted-5-halopyrazoles, delving into the synthetic methodologies, experimental techniques for structure determination, and the intricate world of intermolecular interactions that govern their crystal packing.

The Significance of 1-Substituted-5-Halopyrazoles

Substituted pyrazoles are integral components of numerous pharmaceutical agents, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents. The nature of the substituent at the 1-position significantly influences the molecule's interaction with biological targets. Concurrently, the halogen atom at the 5-position can act as a versatile synthetic handle for further functionalization and, more importantly, can participate in specific non-covalent interactions, such as halogen bonding, which can profoundly impact crystal packing and ligand-receptor binding. A thorough understanding of their crystal structures provides invaluable insights into structure-activity relationships (SAR) and aids in the design of next-generation therapeutic agents.

Experimental Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous experimental steps. The choice of methodology at each stage is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of 1-Substituted-5-Halopyrazoles

The synthesis of 1-substituted-5-halopyrazoles can be achieved through various synthetic routes. A common and versatile method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine, followed by halogenation.

Step-by-Step Protocol: Synthesis of 1-Aryl-5-bromopyrazoles

This protocol is a generalized procedure based on methods described in the literature.

  • Synthesis of the Pyrazolone Intermediate:

    • To a solution of an appropriate arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq.).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazolone product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

  • Bromination of the Pyrazolone:

    • Dissolve the synthesized pyrazolone (1.0 eq.) in a suitable solvent (e.g., chloroform, acetic acid).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq.), portion-wise at room temperature or 0 °C.

    • Stir the reaction mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-5-bromopyrazole.

Causality Behind Experimental Choices: The choice of solvent and base in the cyclocondensation step can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst. For the bromination step, NBS is often preferred over liquid bromine as it is easier and safer to handle. The reaction temperature is kept low initially to control the exothermicity of the reaction.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, reducing the solubility and inducing crystallization.

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetonitrile, DMF) and their mixtures is often necessary to find the optimal conditions for crystal growth. For 1-substituted-5-halopyrazoles, solvents like ethanol, acetonitrile, and mixtures of dichloromethane/ethanol have been reported to yield good quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction. The diffraction pattern is collected and processed to determine the unit cell parameters, space group, and the electron density map of the crystal. The atomic positions are then refined to generate the final crystal structure.

Comparative Analysis of Crystal Structures

The crystal packing of 1-substituted-5-halopyrazoles is a delicate balance of various intermolecular interactions, which are influenced by the nature of the substituent at the 1-position and the halogen at the 5-position.

Influence of the Halogen Atom (F, Cl, Br, I) at the 5-Position

The identity of the halogen atom at the 5-position plays a pivotal role in dictating the types and strengths of intermolecular interactions, particularly halogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of the halogen bond generally follows the trend I > Br > Cl > F, which correlates with the polarizability and the size of the σ-hole on the halogen atom.

  • 5-Iodopyrazoles: These derivatives are excellent halogen bond donors. Crystal structures of 5-iodo-1-arylpyrazoles exhibit a variety of halogen bonds, including C–I···O, C–I···N, C–I···Br, and C–I···π interactions[1]. The C–I···O interactions are particularly strong, with calculated interaction energies of approximately -32 kJ/mol[1].

  • 5-Bromopyrazoles: Bromine is also a good halogen bond donor, though generally weaker than iodine. In the crystal structures of 5-bromo-1-arylpyrazoles, Br···O and Br···Br contacts are frequently observed[2].

  • 5-Chloropyrazoles: Chlorine is a weaker halogen bond donor compared to bromine and iodine. While C–Cl···X interactions can be present, they are often less directional and weaker. In many cases, other interactions like hydrogen bonds and π-π stacking dominate the crystal packing.

  • 5-Fluoropyrazoles: Fluorine is the most electronegative element and generally does not form significant halogen bonds due to its low polarizability and the absence of a positive σ-hole. The crystal packing of 5-fluoropyrazoles is typically governed by other non-covalent interactions.

Table 1: Comparison of Crystallographic Data and Intermolecular Interactions for Representative 1-Aryl-5-halopyrazoles

Compound (Substituent at 1-pos)Halogen at 5-posCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one-MonoclinicP2/cC-H···O, C-H···π[3]
1-ArylBromoMonoclinic/TriclinicP2₁/c, P-1Br···O, Br···Br, C-H···O[2]
1-ArylIodoMonoclinic/TriclinicP2₁/c, P-1C–I···O, C–I···N, C–I···π[1]
1-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneChloro/FluoroTriclinicP-1C-H···O, C-H···F[2]
Influence of the Substituent at the 1-Position (Alkyl vs. Aryl)

The nature of the substituent at the 1-position significantly impacts the steric and electronic properties of the pyrazole ring, thereby influencing the overall molecular conformation and crystal packing.

  • 1-Aryl Substituents: The presence of an aryl group at the 1-position introduces the possibility of π-π stacking and C-H···π interactions. The dihedral angle between the pyrazole ring and the aryl ring is a key conformational parameter. In many reported structures, this angle is non-zero, indicating a twisted conformation to minimize steric hindrance[3]. This twisting can affect the ability of the molecule to participate in planar stacking arrangements.

Advanced Analysis of Intermolecular Interactions

To gain a deeper understanding of the forces driving crystal packing, several computational and analytical tools are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. The surface is colored according to different properties, such as d_norm (normalized contact distance), which highlights regions of close intermolecular contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, in 5-halopyrazoles, the fingerprint plots can clearly distinguish the contributions of H···H, C···H, O···H, and halogen···X contacts.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the nature and strength of intermolecular interactions. These calculations can be used to:

  • Calculate the electrostatic potential on the molecular surface to identify electrophilic (e.g., σ-hole on the halogen) and nucleophilic regions.

  • Determine the interaction energies of different intermolecular dimers (e.g., hydrogen-bonded, halogen-bonded) to quantify their relative strengths.

  • Perform Atoms in Molecules (AIM) analysis to characterize the nature of chemical bonds and non-covalent interactions.

For instance, DFT calculations on 5-iodo-1-arylpyrazoles have shown that C–I···O halogen bonds can have interaction energies as high as -32 kJ/mol, confirming their significant role in stabilizing the crystal lattice[1].

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structure Determination & Analysis S1 Reactants (Hydrazine, 1,3-Dicarbonyl) S2 Cyclocondensation S1->S2 S3 Halogenation S2->S3 S4 Purification (Chromatography) S3->S4 C1 Solvent Screening S4->C1 C2 Crystallization Technique (Slow Evaporation, etc.) C1->C2 C3 Single Crystal Growth C2->C3 A1 X-ray Diffraction C3->A1 A2 Structure Solution & Refinement A1->A2 A3 Data Analysis (Hirshfeld, DFT) A2->A3 intermolecular_interactions PyH Pyrazole-H Acceptor Acceptor (O, N) PyH->Acceptor Hydrogen Bond PyX Pyrazole-Halogen (Cl, Br, I) Nucleophile Nucleophile (O, N, π-system) PyX->Nucleophile Halogen Bond Aryl1 Aryl Ring 1 Aryl2 Aryl Ring 2 Aryl1->Aryl2 π-π Stacking

Caption: Dominant intermolecular interactions in the crystal packing of 1-substituted-5-halopyrazoles.

Conclusion and Future Directions

The crystal structures of 1-substituted-5-halopyrazoles are governed by a complex interplay of intermolecular forces, with hydrogen bonding, halogen bonding, and π-π stacking playing crucial roles. This guide has provided a comparative overview of how the nature of the substituent at the 1-position and the halogen at the 5-position influences the supramolecular architecture of these important heterocyclic compounds.

The key takeaways are:

  • The synthetic accessibility of 1-substituted-5-halopyrazoles allows for systematic studies of structure-property relationships.

  • The identity of the halogen atom is a critical determinant of the crystal packing, with iodine and bromine being effective halogen bond donors.

  • The substituent at the 1-position modulates the overall molecular shape and introduces additional possibilities for intermolecular interactions.

  • Advanced analytical techniques like Hirshfeld surface analysis and computational chemistry are indispensable for a quantitative understanding of the forces at play.

Future research in this area should focus on expanding the library of crystallographically characterized 1-substituted-5-halopyrazoles, particularly with fluoro and chloro substituents, as well as a more diverse range of alkyl substituents at the 1-position. Such studies, coupled with computational modeling, will further refine our understanding of the principles of crystal engineering and provide a solid foundation for the rational design of novel pyrazole-based pharmaceuticals and functional materials.

References

  • Pop, F., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6036. [Link]

  • Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(3), o709. [Link]

  • El-Hiti, G. A., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. Crystals, 11(7), 801. [Link]

  • Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan- 1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 931-932. [Link]

  • Patil, S. D., et al. (2014). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Journal of Chemical, Biological and Physical Sciences, 4(3), 2445. [Link]

  • Karrouchi, K., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(5), 101467. [Link]

  • Kavitha, C. N., et al. (2019). Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3- methyl-1-phenyl-4,5-dihydro-1H-pyrazol. International Research Journal of Engineering and Technology, 6(5), 4566-4573. [Link]

  • Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld Surface Analysis of 10-(4-Chlorophenyldiazenyl)-3-(3-Chlorophenyl)-1-Methyl-3,5a,6,11b-Tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry, 16, 311-318. [Link]

  • Belyaev, D. V., et al. (2025). Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-carbaldehydes and Their Dimethyl Acetals. Russian Journal of Organic Chemistry, 61(7), 1234-1245. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1185. [Link]

  • Varadwaj, A., et al. (2024). Non-covalent interactions involving halogenated derivatives of capecitabine and thymidylate synthase: a computational approach. Journal of Molecular Modeling, 30(1), 23. [Link]

  • Mahmudov, K. T., et al. (2022). Theoretical Investigation on Non-Covalent Interactions. Crystals, 12(2), 171. [Link]

  • Unnamatla, V. R., et al. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. WO2016113741A1.
  • Belyaev, D. V., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356. [Link]

  • Isaeva, D. K., et al. (2021). Computational analysis to demonstrate noncovalent interaction. Chemistry-A European Journal, 27(1), 123-129. [Link]

  • Galishev, V. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[1][2][3]riazines. Journal of Chemical Crystallography, 52, 345-356. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wang, Y., et al. (2018). Crystal Structures and Optical Properties of Two Novel 1,3,5-Trisubstituted Pyrazoline Derivatives. Crystals, 8(12), 464. [Link]

  • Zhang, Y., et al. (2010). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. International Journal of ChemTech Research, 2(2), 851-854. [Link]

  • Wardell, S. M. V., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, E81, 1355-1359. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.